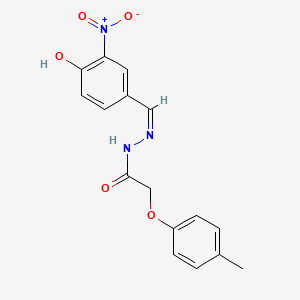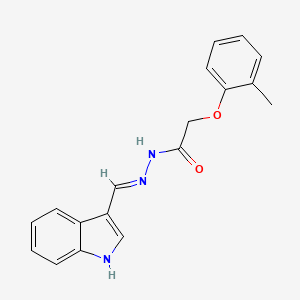![molecular formula C17H27ClN2O2 B6028263 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B6028263.png)
1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports world as a performance-enhancing drug due to its ability to increase endurance and improve muscle metabolism.
Mechanism of Action
1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy production and utilization. In addition, PPARδ activation has been shown to reduce inflammation and oxidative stress, which are key contributors to the development of metabolic disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased endurance, improved muscle metabolism, and reduced inflammation. It has been found to increase the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose uptake, which results in improved energy production and utilization. In addition, it has been shown to decrease the expression of genes involved in inflammation and oxidative stress, which are key contributors to the development of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride for lab experiments is its ability to improve endurance and muscle metabolism, which can be useful for studying the effects of exercise and physical activity on metabolic health. However, one of the limitations of this compound is its potential to interact with other drugs and supplements, which can complicate experimental design and interpretation of results.
Future Directions
There are several future directions for research on 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride, including its potential use as a treatment for metabolic disorders, its effects on exercise performance and recovery, and its potential interactions with other drugs and supplements. In addition, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans, as well as its potential for abuse in the sports world.
Synthesis Methods
The synthesis of 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride involves a multistep process that starts with the reaction of 4-(3-methoxyphenoxy)but-2-en-1-ol with piperazine in the presence of a base catalyst. The resulting intermediate is then treated with ethyl iodide to form the final product, this compound.
Scientific Research Applications
1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. In addition, it has been found to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis.
properties
IUPAC Name |
1-ethyl-4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-18-10-12-19(13-11-18)9-4-5-14-21-17-8-6-7-16(15-17)20-2;/h4-8,15H,3,9-14H2,1-2H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTOBDPKFNHSCJ-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC=CCOC2=CC=CC(=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C=C/COC2=CC=CC(=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)

![ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6028197.png)
![1-(cyclobutylmethyl)-3-{[(cyclohexylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6028208.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)urea](/img/structure/B6028213.png)

![2-{[5-ethyl-1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6028240.png)
![N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6028244.png)
![N-{1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6028247.png)
![8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6028251.png)


![4-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6028271.png)
